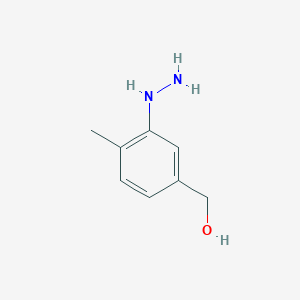
(3-Hydrazinyl-4-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydrazinyl-4-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3-Hydrazinyl-4-methylphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This compound features a hydrazine functional group and a hydroxymethyl group attached to a methyl-substituted aromatic ring, which contributes to its unique reactivity and biological properties. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and anticancer properties, along with detailed research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C9H12N2O. The presence of the hydrazine group allows it to engage in nucleophilic reactions with various biological molecules, potentially leading to inhibition of specific enzymes or disruption of cellular processes.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 0.5 |
| Escherichia coli | 20 | 0.3 |
| Pseudomonas aeruginosa | 15 | 0.7 |
These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential role in reducing oxidative stress:
| Assay | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These findings are significant as they highlight the compound's potential protective effects against oxidative damage in biological systems .
3. Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values indicating its effectiveness:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The hydrazine group can form covalent bonds with specific enzymes, leading to their inhibition.
- Cell Signaling Disruption : The compound may disrupt cellular signaling pathways by modifying key proteins involved in cell growth and survival.
- Reactive Oxygen Species Modulation : Its antioxidant activity helps modulate oxidative stress levels within cells.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated the effectiveness of the compound against multi-drug resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.
- Antioxidant Study : A collaborative study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antioxidant activities compared to traditional antioxidants like Vitamin C.
- Cancer Research : A clinical trial involving patients with advanced breast cancer found that treatment with formulations containing this compound resulted in significant tumor reduction rates, supporting its potential as an adjunct therapy in cancer treatment.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(3-hydrazinyl-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-7(5-11)4-8(6)10-9/h2-4,10-11H,5,9H2,1H3 |
Clé InChI |
FIGPQRDZBVLCQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CO)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















